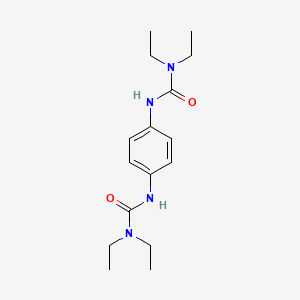
N,N''-1,4-Phenylenebis(N',N'-diethylurea)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’‘-1,4-Phenylenebis(N’,N’-diethylurea) is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of two N,N’-diethylurea groups attached to a central 1,4-phenylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘-1,4-Phenylenebis(N’,N’-diethylurea) typically involves the reaction of 1,4-phenylenediamine with diethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
1,4-Phenylenediamine+2Diethyl isocyanate→N,N”-1,4-Phenylenebis(N’,N’-diethylurea)
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of N,N’‘-1,4-Phenylenebis(N’,N’-diethylurea) follows a similar synthetic route but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N’‘-1,4-Phenylenebis(N’,N’-diethylurea) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea groups can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N,N’‘-1,4-Phenylenebis(N’,N’-diethylurea) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N,N’‘-1,4-Phenylenebis(N’,N’-diethylurea) involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N’'-1,4-Phenylenebis(thiourea): Similar structure but with sulfur atoms replacing the oxygen atoms in the urea groups.
N,N’-1,4-Phenylenebis(N’,N’-dimethylurea): Similar structure but with methyl groups instead of ethyl groups.
Uniqueness
N,N’‘-1,4-Phenylenebis(N’,N’-diethylurea) is unique due to its specific substitution pattern and the presence of diethyl groups, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
71050-63-0 |
|---|---|
Molecular Formula |
C16H26N4O2 |
Molecular Weight |
306.40 g/mol |
IUPAC Name |
3-[4-(diethylcarbamoylamino)phenyl]-1,1-diethylurea |
InChI |
InChI=1S/C16H26N4O2/c1-5-19(6-2)15(21)17-13-9-11-14(12-10-13)18-16(22)20(7-3)8-4/h9-12H,5-8H2,1-4H3,(H,17,21)(H,18,22) |
InChI Key |
XCBNPCMZAAOVLO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=C(C=C1)NC(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


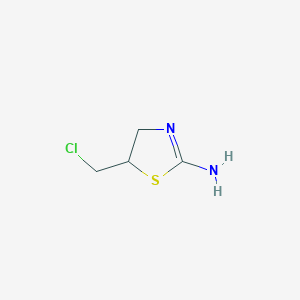
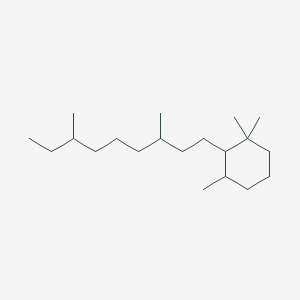
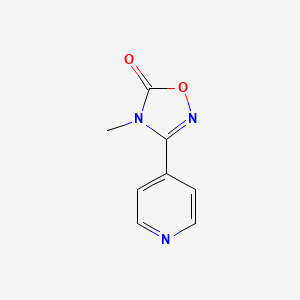
![2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate](/img/structure/B14481115.png)
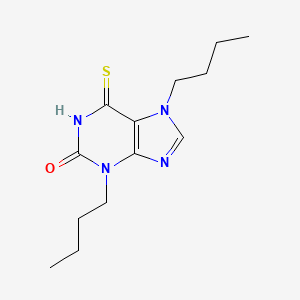
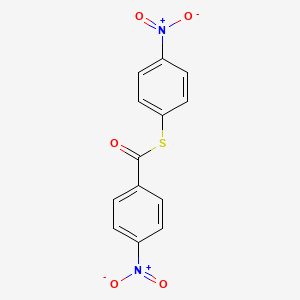
![2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid](/img/structure/B14481129.png)
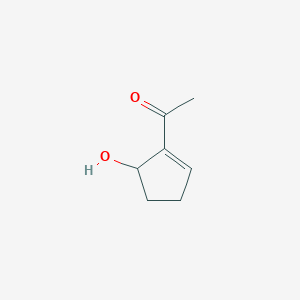
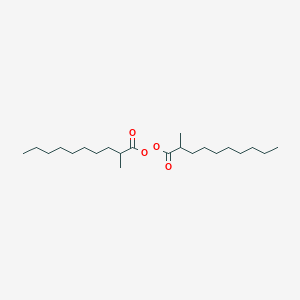
![9-[(2-Methylacryloyl)amino]nonanoic acid](/img/structure/B14481143.png)
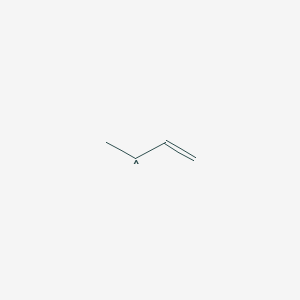
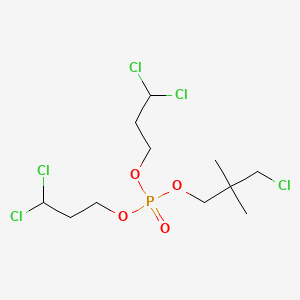
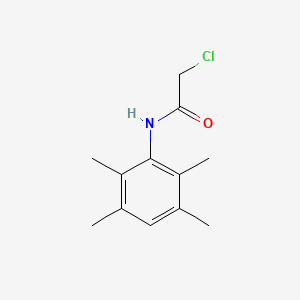
![3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile](/img/structure/B14481192.png)
